Nrf2/HO-1-IN-1

描述

属性

分子式 |

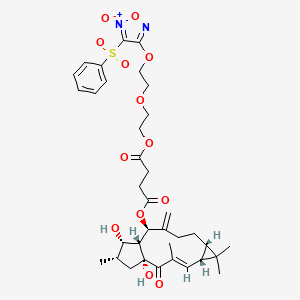

C36H46N2O13S |

|---|---|

分子量 |

746.8 g/mol |

IUPAC 名称 |

1-O-[2-[2-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethoxy]ethyl] 4-O-[(1R,3E,5R,7S,11R,12R,13S,14S)-1,13-dihydroxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-11-tricyclo[10.3.0.05,7]pentadec-3-enyl] butanedioate |

InChI |

InChI=1S/C36H46N2O13S/c1-21-11-12-25-26(35(25,4)5)19-22(2)32(42)36(43)20-23(3)30(41)29(36)31(21)50-28(40)14-13-27(39)48-17-15-47-16-18-49-33-34(38(44)51-37-33)52(45,46)24-9-7-6-8-10-24/h6-10,19,23,25-26,29-31,41,43H,1,11-18,20H2,2-5H3/b22-19+/t23-,25-,26+,29+,30-,31-,36+/m0/s1 |

InChI 键 |

YSEZOFUXSMKMMW-JSSVEZLUSA-N |

手性 SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1O)[C@H](C(=C)CC[C@H]3[C@H](C3(C)C)/C=C(/C2=O)\C)OC(=O)CCC(=O)OCCOCCOC4=NO[N+](=C4S(=O)(=O)C5=CC=CC=C5)[O-])O |

规范 SMILES |

CC1CC2(C(C1O)C(C(=C)CCC3C(C3(C)C)C=C(C2=O)C)OC(=O)CCC(=O)OCCOCCOC4=NO[N+](=C4S(=O)(=O)C5=CC=CC=C5)[O-])O |

产品来源 |

United States |

准备方法

Synthetic Strategies for Nrf2/HO-1-IN-1

Target Identification and Pharmacophore Design

This compound likely belongs to the class of small-molecule inhibitors that disrupt the interaction between Nrf2 and Keap1 or interfere with HO-1 enzymatic activity. Pharmacophore modeling of known Nrf2 inhibitors, such as brusatol or ML385, reveals common features:

- Electrophilic moieties (e.g., α,β-unsaturated carbonyl groups) to react with Keap1 cysteine residues.

- Hydrophobic domains for binding to the Keap1 Kelch domain.

- Aromatic systems for π-π stacking interactions.

For HO-1 inhibition, structural analogs like zinc protoporphyrin IX (ZnPP) suggest the importance of metal-chelating groups and porphyrin-like structures . A hypothetical structure of this compound might combine these elements to achieve dual targeting.

Proposed Synthetic Pathways

Pathway A: Fragment-Based Synthesis

Core Structure Assembly : Begin with a benzopyran scaffold (common in antioxidant compounds) functionalized with an α,β-unsaturated ketone.

Side-Chain Functionalization :

Example Reaction Scheme :

$$

\text{2-Hydroxyacetophenone} + \text{4-Chlorobenzaldehyde} \xrightarrow{\text{NaOH/EtOH}} \text{Chalcone Intermediate} \xrightarrow{\text{HCl/MeOH}} \text{Benzopyran Core}

$$

Pathway B: Modular Combinatorial Chemistry

Structural Characterization and Validation

Spectroscopic Analysis

Optimization of Synthetic Yield and Purity

Challenges in Synthesis

化学反应分析

Types of Reactions

Nrf2/HO-1-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.

Substitution: Substitution reactions, where functional groups are replaced with others, can modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .

科学研究应用

Nrf2/HO-1-IN-1 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study oxidative stress and antioxidant mechanisms.

Biology: Researchers utilize it to investigate cellular defense mechanisms and the role of Nrf2 and HO-1 in various biological processes.

Medicine: The compound shows potential in treating diseases related to oxidative stress, such as inflammatory bowel disease, neurodegenerative disorders, and certain cancers

作用机制

Nrf2/HO-1-IN-1 exerts its effects by modulating the Nrf2 and HO-1 signaling pathways. The mechanism involves:

Activation of Nrf2: The compound induces the phosphorylation of Nrf2, leading to its release from the Keap1 complex and translocation to the nucleus.

Gene Expression: In the nucleus, Nrf2 binds to antioxidant response elements (ARE) in the DNA, promoting the expression of genes involved in antioxidant defense, including HO-1.

Cytoprotective Effects: The upregulation of HO-1 and other antioxidant genes enhances cellular defense against oxidative stress and inflammation.

相似化合物的比较

Table 1: Key Comparative Data

Key Insights:

Potency and Selectivity: this compound uniquely targets both Nrf2 and HO-1, offering broader pathway suppression compared to ML-385 or brusatol, which focus solely on Nrf2 .

Mechanistic Differences: ML-385: Disrupts Nrf2-DNA binding without affecting HO-1, limiting its utility in HO-1-dependent pathologies . Halofuginone: Primarily used in fibrosis, its Nrf2 inhibition is secondary to TGF-β signaling modulation .

Therapeutic Applications: this compound is preferred in studies requiring dual pathway inhibition, such as iron-overload disorders (e.g., multiple myeloma) where HO-1 modulates iron metabolism . Brusatol and ML-385 are more commonly used in cancers with Nrf2 hyperactivation, such as NSCLC and hepatocellular carcinoma .

Research Findings and Clinical Relevance

Key Studies Involving this compound:

- Mitochondrial Autophagy and ROS Regulation :

this compound treatment in multiple myeloma cells reduced mitochondrial ROS and iron-mediated energy production by disrupting the SFXN2-HO-1 interaction, highlighting its role in mitochondrial homeostasis . - Inflammation Modulation: In macrophage models, this compound suppressed LPS-induced NO production and ROS levels, outperforming compounds like Physalin L in specificity .

Limitations and Challenges:

- Dual Targeting Risks: Simultaneous inhibition of Nrf2 and HO-1 may exacerbate oxidative stress in normal cells, necessitating precise dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。